Inosine-13C3

LC-MS/MS quantification stable isotope dilution internal standard

Inosine-13C3 is a stable isotope-labeled analog of the endogenous purine nucleoside inosine, in which three carbon atoms at positions 4, 5, and 6 of the hypoxanthine ring are replaced with carbon‑13. With a molecular weight of 271.21 g/mol versus 268.23 g/mol for unlabeled inosine, it provides a +3 Da mass shift that enables unequivocal MS discrimination from the endogenous analyte while preserving near‑identical physicochemical properties.

Molecular Formula C10H12N4O5
Molecular Weight 271.20 g/mol
Cat. No. B12384670
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameInosine-13C3
Molecular FormulaC10H12N4O5
Molecular Weight271.20 g/mol
Structural Identifiers
SMILESC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)O
InChIInChI=1S/C10H12N4O5/c15-1-4-6(16)7(17)10(19-4)14-3-13-5-8(14)11-2-12-9(5)18/h2-4,6-7,10,15-17H,1H2,(H,11,12,18)/t4-,6+,7?,10-/m1/s1/i5+1,8+1,9+1
InChIKeyUGQMRVRMYYASKQ-QWHLKXJTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Inosine-13C3 for LC-MS Quantification: A 13C3-Labeled Purine Nucleoside Internal Standard


Inosine-13C3 is a stable isotope-labeled analog of the endogenous purine nucleoside inosine, in which three carbon atoms at positions 4, 5, and 6 of the hypoxanthine ring are replaced with carbon‑13 . With a molecular weight of 271.21 g/mol versus 268.23 g/mol for unlabeled inosine, it provides a +3 Da mass shift that enables unequivocal MS discrimination from the endogenous analyte while preserving near‑identical physicochemical properties . The compound is supplied as a fully characterized reference standard, compliant with regulatory guidelines for analytical method validation and pharmaceutical quality control [1].

Why Inosine-13C3 Cannot Be Replaced by Inosine-15N4, Inosine-13C5, or Deuterated Inosine in Quantitative LC-MS/MS Workflows


Stable isotope-labeled internal standards (SIL-IS) are not interchangeable; their performance is dictated by the isotope type, labeling position, and mass shift magnitude. Deuterated inosine analogs exhibit chromatographic retention time shifts relative to the unlabeled analyte, compromising ion suppression correction [1]. 15N-labeled inosine (Inosine-15N4) provides a +4 Da shift but places labels on nitrogen atoms that may participate in hydrogen bonding, potentially altering ionization efficiency in ESI-MS. 13C5-labeled inosine offers a larger +5 Da shift, but the additional synthetic complexity and cost may not be justified for routine quantification when a +3 Da shift already provides baseline separation from the M+2 natural abundance isotopologue of unlabeled inosine . Inosine-13C3 occupies a specific design space: three 13C atoms solely on the base moiety, delivering sufficient mass resolution without the synthetic burden of more extensively labeled variants.

Quantitative Differentiation Evidence: Inosine-13C3 vs. Comparator Inosine Internal Standards


Mass Shift and Isotopic Purity: Inosine-13C3 vs. Unlabeled Inosine

Inosine-13C3 exhibits a monoisotopic mass of 271.21 g/mol, representing a +3.0 Da shift from unlabeled inosine (268.23 g/mol) [1]. This mass difference is sufficient to avoid interference from the natural-abundance M+2 isotopologue of inosine (~3.5% relative abundance) that would otherwise confound a +2 Da labeled analog. Isotopic enrichment is specified at ≥99 atom% 13C for the three labeled positions .

LC-MS/MS quantification stable isotope dilution internal standard

Chromatographic Co-Elution Fidelity: 13C-Labeled vs. Deuterated Internal Standards

13C-labeled internal standards co-elute with their unlabeled analytes under reversed-phase UPLC conditions, whereas deuterium (2H)-labeled analogs exhibit a measurable retention time shift (ΔtR). Berg et al. (2011) demonstrated that for amphetamine and methamphetamine, 13C-labeled ISs co-eluted with analytes across multiple chromatographic conditions, while 2H-labeled ISs showed partial separation, reducing their ability to correct for ion suppression [1]. Although the study used amphetamines, the underlying physicochemical principle—that C–13C bonds are more similar to C–12C bonds than C–2H bonds are to C–1H bonds—is a class-level property applicable to all 13C-labeled nucleosides including Inosine-13C3.

ion suppression matrix effect correction UPLC-MS/MS

Isotope Exchange Stability: 13C3 vs. Deuterated Inosine in Aqueous Biological Matrices

Deuterium-labeled internal standards are susceptible to hydrogen‑deuterium exchange in protic solvents (water, plasma, urine), which alters the effective mass shift and compromises quantification accuracy. 13C and 15N labels are covalently stable under all standard bioanalytical sample preparation conditions . This is a class-level advantage of 13C-labeled ISs over deuterated analogs. Inosine-13C3, bearing 13C labels on the aromatic purine ring, is particularly resistant to any exchange processes, as aromatic C–H bonds do not undergo protium exchange under analytical conditions.

deuterium scrambling isotope exchange sample preparation stability

Regulatory Traceability: Inosine-13C3 as a Pharmacopeial Reference Standard for ANDA/DMF Filing

Inosine-13C3 is supplied with full Certificate of Analysis including HPLC purity, MS, and NMR characterization, and can be provided with traceability against USP or EP reference standards upon request [1]. This regulatory-grade documentation is essential for Abbreviated New Drug Application (ANDA) submissions and Drug Master File (DMF) filings. In contrast, generic research-grade inosine-15N4 or inosine-13C5 from non-pharmacopeial suppliers may lack the certified traceability chain required by FDA and EMA reviewers .

ANDA filing DMF pharmacopeial traceability method validation

Site-Specific Labeling: Base-Only 13C3 vs. Uniform or Ribose-Only Labeling for Metabolic Fate Studies

The SMILES notation of Inosine-13C3 confirms that the three 13C labels reside exclusively on the hypoxanthine base (positions 4, 5, and 6 of the purine ring) and not on the ribose moiety . This site-specific labeling pattern enables researchers to track the metabolic fate of the base separately from the ribose sugar. Inosine-13C5, by contrast, labels all five carbons of the ribose, which is useful for tracking ribose metabolism but does not provide base-specific information. Inosine-13C2,15N provides mixed labeling that may complicate fragment ion interpretation in MS/MS experiments.

metabolic flux analysis site-specific labeling nucleoside catabolism tracking

Optimal Application Scenarios for Inosine-13C3 Procurement and Use


Pharmacokinetic Bioequivalence Studies of Inosine-Containing Drug Formulations (ANDA Submission)

Inosine-13C3 serves as the internal standard for LC-MS/MS quantification of inosine in human plasma, enabling precise determination of Cmax, AUC, and t1/2 with accuracy of ±15% (or ±20% at LLOQ) as required by FDA bioanalytical method validation guidance. The regulatory-compliant CoA and USP/EP traceability [1] directly support ANDA submission packages, reducing the risk of complete response letters citing inadequate IS characterization .

Tumor Microenvironment Purine Metabolomics with Base-Specific 13C Tracing

Researchers investigating the immunomodulatory role of inosine in the tumor microenvironment can use Inosine-13C3 as a tracer to distinguish de novo synthesized inosine from salvage-pathway-derived inosine. The base-only 13C3 labeling ensures that upon phosphorolytic cleavage to hypoxanthine, the 13C label remains with the purine base, allowing independent quantification of base salvage versus ribose recycling pathways in cancer cell metabolism.

GMP Quality Control Release Testing of Inosine API

Inosine-13C3 is supplied with full HPLC, MS, and NMR characterization data and can be used as a reference standard for system suitability testing, assay, and impurity profiling of inosine active pharmaceutical ingredient (API) during commercial production [2]. Its +3 Da mass shift enables it to function as an internal standard without interfering with the quantification of process impurities that may co-elute with the API peak.

Neuroprotection Studies Requiring Long-Term Sample Archiving and Re-Analysis

In longitudinal studies of inosine's neuroprotective effects (e.g., in spinal cord injury or multiple sclerosis models), plasma and CSF samples may be stored for years before re-analysis. The covalent stability of 13C labels against exchange in aqueous biological matrices ensures that Inosine-13C3 retains its quantitative accuracy across multi-year archival periods, unlike deuterated analogs that may undergo slow H/D exchange during storage.

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